molecular formula C11H15NO5S B8297582 N-Hydroxy-4-[(4-methoxyphenyl)-sulfonyl]butanamide

N-Hydroxy-4-[(4-methoxyphenyl)-sulfonyl]butanamide

Cat. No. B8297582
M. Wt: 273.31 g/mol
InChI Key: WUHSUHMVCJFTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476027B1

Procedure details

Part A: To a solution of 4-methoxybenzenethiol (2.5 g, 17.83 mmol) and ethyl 4-bromobutyrate (3.5 g, 17.83 mmol) in ethanol (50 mL) was cooled on an ice bath and triethylamine (2.73 mL, 19.61 mmol) was added. The solution stirred for 6 hours at ambient temperature. To this solution was added H2O (10 mL) and Oxone® (22 g, 35.7 mmol) and the solution stirred for 20 hours. The solution was filtered to remove excess Oxone® and the filtrate was concentrated in vacuo. The residue was dissolved into H2O and extracted with ethyl acetate. The combined organic layers were washed with saturated NaHCO3 and saturated NaCl and dried over MgSO4. Chromatography (on silica, ethyl acetate/hexane) provided the sulfone as a white solid (2.41 g, 47%). HPLC purity: 97%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](S)=[CH:5][CH:4]=1.Br[CH2:11][CH2:12][CH2:13][C:14]([O:16]CC)=O.C([N:21](CC)CC)C.O[O:27][S:28]([O-:30])=O.[K+].[OH2:32]>C(O)C>[OH:32][NH:21][C:14](=[O:16])[CH2:13][CH2:12][CH2:11][S:28]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)(=[O:30])=[O:27] |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
3.5 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.73 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution stirred for 6 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove excess Oxone®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved into H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaHCO3 and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ONC(CCCS(=O)(=O)C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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